In-depth Technical Guide: DOTA-tris(t-Bu ester) - A Key Intermediate for Radiopharmaceuticals
In-depth Technical Guide: DOTA-tris(t-Bu ester) - A Key Intermediate for Radiopharmaceuticals
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: While the specific compound "DOTA-tri(alpha-cumyl Ester)" is not widely documented in publicly available scientific literature, this guide focuses on the closely related and extensively characterized bifunctional chelator, DOTA-tris(t-Bu ester) . This analogue serves a similar purpose in the synthesis of radiopharmaceuticals and provides a robust framework for understanding the principles of DOTA-based chelator chemistry for peptide conjugation and radiolabeling.
Introduction to DOTA-tris(t-Bu ester)
1,4,7,10-Tetraazacyclododecane-1,4,7-tris(tert-butyl acetate)-10-acetic acid, commonly known as DOTA-tris(t-Bu ester), is a crucial intermediate in the field of nuclear medicine and molecular imaging. Its structure features the macrocyclic DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) core, which is renowned for its ability to form highly stable complexes with a variety of metal ions, particularly trivalent radiometals used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), as well as for targeted radionuclide therapy.
The key feature of DOTA-tris(t-Bu ester) is the strategic protection of three of the four carboxylic acid groups as tert-butyl esters. This leaves a single carboxylic acid available for conjugation to biomolecules, such as peptides, antibodies, or small molecule ligands, enabling the targeted delivery of radionuclides to specific biological sites of interest. The tert-butyl ester protecting groups can be readily removed under acidic conditions after conjugation, regenerating the free carboxylates for efficient chelation of the desired radiometal.
Physicochemical Properties
A summary of the key physicochemical properties of DOTA-tris(t-Bu ester) is presented in the table below.
| Property | Value | Reference |
| CAS Number | 137076-54-1 | N/A |
| Molecular Formula | C₂₈H₅₂N₄O₈ | N/A |
| Molecular Weight | 572.73 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in organic solvents (e.g., DCM, DMF, DMSO) | N/A |
Synthesis and Purification
The synthesis of DOTA-tris(t-Bu ester) is a multi-step process that is crucial for obtaining a high-purity product suitable for bioconjugation.
General Synthesis Workflow
The overall workflow for the synthesis of DOTA-tris(t-Bu ester) typically involves the selective protection of the DOTA macrocycle.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO3A-tris(t-Bu ester))
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To a solution of cyclen (1,4,7,10-tetraazacyclododecane) in a suitable organic solvent such as acetonitrile, a base (e.g., sodium bicarbonate) is added.
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Tert-butyl bromoacetate is then added dropwise to the mixture at a controlled temperature.
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The reaction is stirred for a specified period, typically 24-48 hours, at room temperature.
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The reaction mixture is then filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield the tri-substituted product, DO3A-tris(t-Bu ester).
Step 2: Synthesis of DOTA-tris(t-Bu ester)
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DO3A-tris(t-Bu ester) is dissolved in an aprotic polar solvent like dimethylformamide (DMF).
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A base, such as potassium carbonate, is added to the solution.
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Bromoacetic acid is then added, and the reaction mixture is stirred at room temperature for 24-48 hours.
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The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane).
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The organic layer is dried over anhydrous sodium sulfate and concentrated.
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The final product, DOTA-tris(t-Bu ester), is purified by column chromatography.
Peptide Conjugation and Deprotection
The free carboxylic acid on DOTA-tris(t-Bu ester) allows for its covalent attachment to the free amino group of a peptide, typically at the N-terminus or on the side chain of a lysine residue.
Conjugation Workflow
Experimental Protocol for Peptide Conjugation and Deprotection
Conjugation:
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DOTA-tris(t-Bu ester) is dissolved in a suitable anhydrous solvent (e.g., DMF).
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A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a mixture of EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole), is added to activate the carboxylic acid.
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The peptide, dissolved in DMF with a base such as diisopropylethylamine (DIPEA) to neutralize the salt, is added to the activated DOTA-ester solution.
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The reaction is stirred at room temperature for several hours to overnight.
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The progress of the reaction is monitored by analytical HPLC.
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Upon completion, the solvent is removed, and the crude DOTA(tBu)₃-peptide conjugate is purified by preparative HPLC.
Deprotection:
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The purified DOTA(tBu)₃-peptide is treated with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS).
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The mixture is stirred at room temperature for 2-4 hours.
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The TFA is removed by evaporation, and the deprotected DOTA-peptide is precipitated with cold diethyl ether.
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The final conjugate is purified by preparative HPLC and lyophilized.
Radiolabeling
The deprotected DOTA-peptide conjugate is then ready for radiolabeling with a suitable radiometal.
Radiolabeling Workflow
Experimental Protocol for Radiolabeling (Example with Gallium-68)
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A solution of the DOTA-peptide conjugate in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.5) is prepared.
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The eluate from a ⁶⁸Ge/⁶⁸Ga generator, containing ⁶⁸GaCl₃, is added to the peptide solution.
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The reaction mixture is heated at 95-100°C for 5-10 minutes.
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The radiochemical purity is determined by instant thin-layer chromatography (ITLC) or radio-HPLC.
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If necessary, the radiolabeled peptide is purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.
Quantitative Data
The following table summarizes typical quantitative data obtained for DOTA-peptide conjugates prepared using DOTA-tris(t-Bu ester) and subsequently radiolabeled.
| Parameter | Typical Value |
| Peptide Conjugation Yield | > 80% (after purification) |
| Radiochemical Purity (RCP) | > 95% |
| Molar Activity (Aₘ) | 50-200 GBq/µmol (for ⁶⁸Ga) |
| In vitro Stability (Serum, 4h) | > 95% intact conjugate |
| Receptor Binding Affinity (IC₅₀) | 1-100 nM (peptide dependent) |
Disclaimer: The information provided in this guide is for general informational purposes only and is intended for a professional audience. All laboratory work should be conducted in accordance with appropriate safety and regulatory guidelines. The specific protocols and results may vary depending on the peptide, radiometal, and experimental conditions used.
